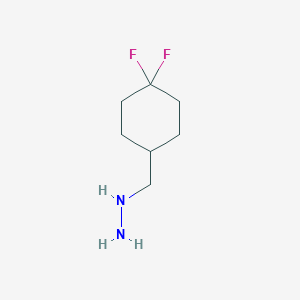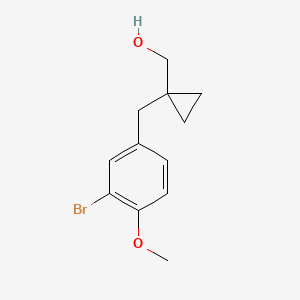
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . This compound is characterized by a cyclopropyl group attached to a benzyl group that is substituted with a bromine atom and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-bromo-4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (1-(3-Bromo-4-methoxyphenyl)cyclopropyl)methanol
- (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)ethanol
- (1-(3-Bromo-4-methoxybenzyl)cyclopropyl)amine
Uniqueness
(1-(3-Bromo-4-methoxybenzyl)cyclopropyl)methanol is unique due to its specific substitution pattern on the benzyl group and the presence of the cyclopropyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
[1-[(3-bromo-4-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H15BrO2/c1-15-11-3-2-9(6-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3 |
InChI Key |
ZSXBOTHSKKZVBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CC2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


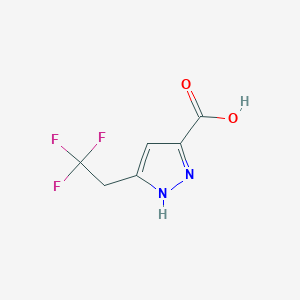
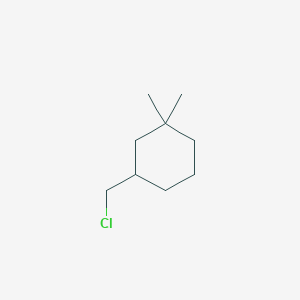

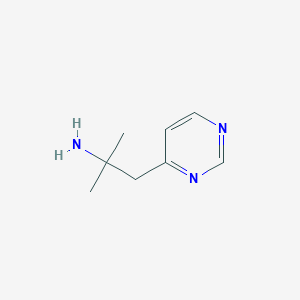
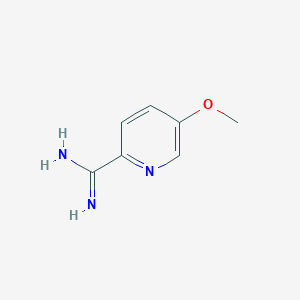
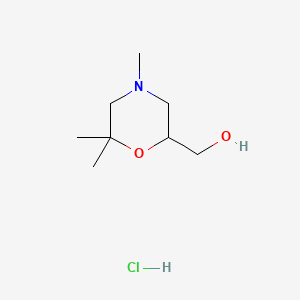
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
